molecular formula C24H30Fe2O4 B1580954 Pentamethylcyclopentadienyliron dicarbonyl dimer CAS No. 35344-11-7

Pentamethylcyclopentadienyliron dicarbonyl dimer

Cat. No. B1580954
CAS RN: 35344-11-7
M. Wt: 494.2 g/mol
InChI Key: UXGBSDPRTITVSY-UHFFFAOYSA-N
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Description

Pentamethylcyclopentadienyliron dicarbonyl dimer is an organometallic compound with the formula [ (CH 3) 5 C 5 Fe (CO) 2] 2 . It is also known as Dicarbonyl (pentamethylcyclopentadienyl)iron dimer . The compound is used as a dinuclear metal carbonyl catalyst for a variety of carbon-carbon bond-forming reactions .


Molecular Structure Analysis

The molecular formula of this compound is C24H30Fe2O4 . The compound has a molecular weight of 494.19 g/mol . The structure of the compound can be represented by the SMILES notation: [Fe].[Fe].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].C[C]1CCC[C]1C.C[C]1CCC[C]1C .


Chemical Reactions Analysis

This compound is used as a catalyst for a variety of carbon-carbon bond-forming reactions . It is also used as a radical initiator and a precursor to alkyl and acyl iron complexes useful in organic synthesis .


Physical And Chemical Properties Analysis

This compound is a dark reddish-purple crystalline solid . It is readily soluble in moderately polar organic solvents such as chloroform and pyridine, but less soluble in carbon tetrachloride and carbon disulfide . The compound is insoluble but stable towards water .

Scientific Research Applications

Hetero-Double-Helix Formation

Pentamethylcyclopentadienyliron dicarbonyl dimer shows potential in the formation of hetero-double-helix structures. Studies on ethynylhelicene oligomers possessing perfluorooctyl side chains have indicated the formation of a helix-dimer, highlighting the compound's relevance in complex molecular structures and interactions (Amemiya et al., 2008).

Mixed-Valent State and Catalysis

Research into dicarbonyl(pentamethylcyclopentadienyl)(ferroceniumyl)iron hexafluorophosphate has revealed a dimetallic cation with a stable mixed-valent structure and unique redox features. This compound demonstrates significant potential in catalytic processes due to its electronic structure and the strong electronic coupling between iron centers (Argouarch et al., 2017).

Dimer Formation and Bonding Mechanisms

The dimer of heptafulveneiron tricarbonyl, closely related to this compound, has been studied for its structure and bonding mechanisms. This research is crucial for understanding the formation of dimers and the role of metal tricarbonyl fragments in promoting electrocyclic dimerization (Eisenstadt et al., 1974).

Radical Generation and Reaction Kinetics

The pentamethylcyclopentadienyl radical, closely related to the dimer, has been a subject of study in terms of its generation, electron spin resonance spectrum, and reaction kinetics. This research provides insights into the thermal dissociation of the dimer and the factors influencing its stability (Davies & Lusztyk, 1980).

Safety and Hazards

Pentamethylcyclopentadienyliron dicarbonyl dimer is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective gloves/clothing/eye protection/face protection, and storing the compound locked up .

properties

InChI

InChI=1S/2C10H15.4CO.2Fe/c2*1-6-7(2)9(4)10(5)8(6)3;4*1-2;;/h2*1-5H3;;;;;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXGBSDPRTITVSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[C]1[C]([C]([C]([C]1C)C)C)C.C[C]1[C]([C]([C]([C]1C)C)C)C.[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[Fe].[Fe]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30Fe2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10333316
Record name carbon monoxide; iron; 1,2,3,4,5-pentamethylcyclopentane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10333316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

494.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

35344-11-7
Record name carbon monoxide; iron; 1,2,3,4,5-pentamethylcyclopentane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10333316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pentamethylcyclopentadienyliron dicarbonyl dimer
Reactant of Route 2
Pentamethylcyclopentadienyliron dicarbonyl dimer
Reactant of Route 3
Pentamethylcyclopentadienyliron dicarbonyl dimer
Reactant of Route 4
Pentamethylcyclopentadienyliron dicarbonyl dimer
Reactant of Route 5
Pentamethylcyclopentadienyliron dicarbonyl dimer
Reactant of Route 6
Pentamethylcyclopentadienyliron dicarbonyl dimer

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